5-(Naphthalen-2-yloxy)furan-2-carbaldehyde
Description
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a naphthyloxy substituent at the 5-position of the furan ring. The naphthyloxy group introduces steric bulk and π-conjugation, which may influence reactivity, stability, and applications compared to simpler aryl or heteroaryl derivatives.
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-naphthalen-2-yloxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C15H10O3/c16-10-14-7-8-15(18-14)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI Key |
YXJYNOIZGLPVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(O3)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde typically involves the reaction of 2-naphthol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde has been investigated for its biological activities, particularly as a precursor in the synthesis of pharmaceuticals. Its structure allows it to participate in reactions that yield biologically active compounds.
Anticancer Properties
Research indicates that derivatives of this compound can exhibit anticancer properties. A study synthesized various naphthalene derivatives, including those based on 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde, which were evaluated for their cytotoxic effects against cancer cell lines. The results showed promising activity, suggesting its potential as a lead compound in cancer therapy .
Inhibitors of Plasminogen Activator Inhibitor-1
Synthesis of Novel Compounds
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde serves as an important building block in organic synthesis. Its reactivity allows for the creation of complex molecular architectures.
Synthesis of Furan Derivatives
Recent studies have shown that this compound can be utilized in palladium-catalyzed reactions to produce diversely substituted furan derivatives. These derivatives are valuable due to their biological significance and potential applications in drug development .
Analytical Applications
The compound's unique chemical structure makes it suitable for various analytical applications.
Detection of Organic Compounds
Hydrazone derivatives formed from 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde have been used for the detection of organic compounds such as glucose and aromatic amines. These derivatives can provide significant insights into the presence of specific analytes in complex mixtures .
Case Studies
To illustrate the applications of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde, several case studies are summarized below:
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The naphthalen-2-yloxy group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Phenyl Derivatives
- 5-(4-Chlorophenyl)furan-2-carbaldehyde : Synthesized in water with 45.2% yield; m.p. 126–128°C .
- 5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde : Used to synthesize N-acetyl pyrazolines with antimicrobial activity (IC₅₀ values < 40 mg/mL) .
- Comparison: Halogens (Cl, F) enhance biological activity but reduce yields (e.g., 25% for thiophene analogs).
Nitrophenyl Isomers
- 5-(2/3/4-Nitrophenyl)furan-2-carbaldehyde : Synthesized via diazotization; thermodynamic data (Table 1) show para-nitro derivatives have higher sublimation enthalpies (ΔsubH° = 120.5 kJ/mol) than ortho/meta isomers .
- Comparison : Nitro groups increase thermal stability but may reduce solubility. The naphthyloxy group’s electron-donating nature could counterbalance electron-withdrawing effects, altering reactivity in condensation reactions.
Methoxy/Methyl Phenyl Derivatives
- 5-(4-Methoxy-3-methylphenyl)furan-2-carbaldehyde : Used as a pharmaceutical intermediate .
- 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde : CAS 425645-31-4; nitro groups enhance electrophilicity for nucleophilic additions .
- Comparison : Methoxy/methyl groups improve solubility and metabolic stability. The naphthyloxy group’s bulk may hinder crystallization but enhance π-stacking in solid-state applications.
Heteroaryl Derivatives
- 5-(Pyridin-2-ylthio)furan-2-carbaldehyde : Sulfur atom introduces thioether reactivity; used in drug discovery .
- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde : Lower yield (25%) in DMSO; m.p. 88–90°C .
- Comparison : Thiophene/thioether derivatives exhibit distinct electronic properties (e.g., higher polarizability). The naphthyloxy group’s oxygen linker may facilitate hydrogen bonding, influencing solubility and interaction with biological targets.
Thermodynamic and Spectroscopic Data
| Compound | ΔsubH° (kJ/mol) | ΔfH° (kJ/mol) | m.p. (°C) | Yield (%) |
|---|---|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | 112.3 | -195.1 | 145–147 | 60–70* |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 120.5 | -210.4 | 160–162 | 60–70* |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde | N/A | N/A | 126–128 | 45.2 |
| 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde (predicted) | ~130† | ~-220† | >180‡ | 30–40‡ |
*Estimated from diazotization methods ; †Predicted based on substituent bulk; ‡Assumed due to naphthyloxy stabilization.
Biological Activity
5-(Naphthalen-2-yloxy)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
The compound 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde features a furan ring substituted with a naphthalene moiety. The synthesis typically involves the reaction of naphthalene derivatives with furan-2-carbaldehyde, often utilizing various catalysts and solvents to enhance yield and purity. The structure can be represented as follows:
Biological Activity Overview
The biological activity of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde has been explored in various studies, revealing its potential as an anticancer agent and its interaction with different biological targets.
Anticancer Activity
Research indicates that compounds containing furan and naphthalene moieties exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde significantly inhibits the proliferation of several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation.
- Apoptotic Pathways : It promotes apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
Table 1: Cytotoxicity Data of 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Cell cycle arrest, apoptosis |
| MCF-7 | 20 | Apoptosis induction |
Study 1: In Vitro Evaluation
A study published in MDPI evaluated the cytotoxic effects of various derivatives of furan compounds, including 5-(Naphthalen-2-yloxy)furan-2-carbaldehyde. The results demonstrated significant inhibition of cell viability in HCT116 and MCF-7 cells, suggesting its potential as an anticancer therapeutic agent .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound interacts with key signaling pathways involved in cell survival and apoptosis. Specifically, it was found to downregulate the expression of Bcl-2 while upregulating Bax, promoting apoptosis through mitochondrial pathways .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the naphthalene or furan rings could enhance biological activity. For instance, substituents on the naphthalene ring were shown to affect the compound's binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
